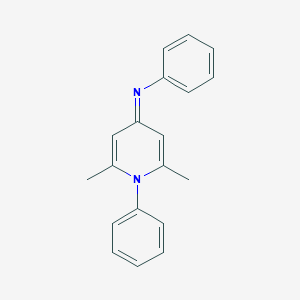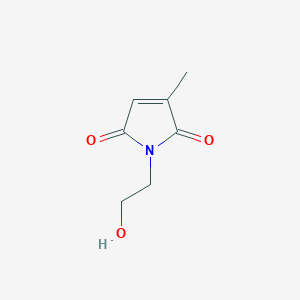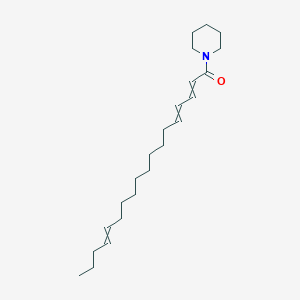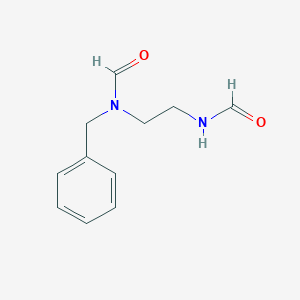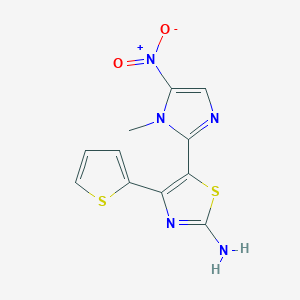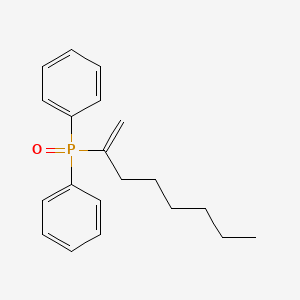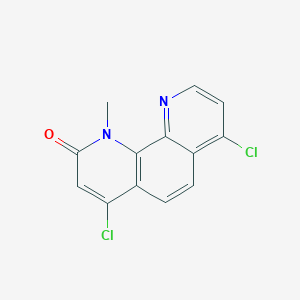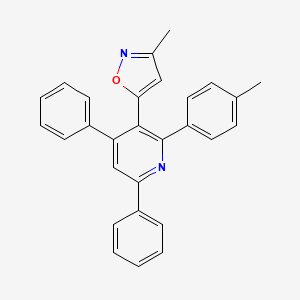
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring construction: The pyridine ring can be synthesized via condensation reactions involving aldehydes or ketones with ammonia or amines.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-1,2-oxazol-5-yl)-2-phenylpyridine
- 2-(4-Methylphenyl)-4,6-diphenylpyridine
- 3-(3-Methyl-1,2-oxazol-5-yl)-4,6-diphenylpyridine
Uniqueness
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine is unique due to its specific combination of functional groups and structural features. This uniqueness can impart distinct chemical properties and biological activities, making it valuable for specialized applications.
Propiedades
Número CAS |
188945-14-4 |
|---|---|
Fórmula molecular |
C28H22N2O |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
3-methyl-5-[2-(4-methylphenyl)-4,6-diphenylpyridin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C28H22N2O/c1-19-13-15-23(16-14-19)28-27(26-17-20(2)30-31-26)24(21-9-5-3-6-10-21)18-25(29-28)22-11-7-4-8-12-22/h3-18H,1-2H3 |
Clave InChI |
TVFFKUGZILXXJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


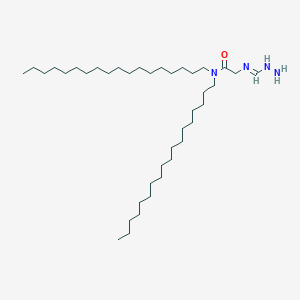
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
